METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE
Overview
Description
Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is a complex organic compound that features a pyrazole ring substituted with a pyrazin-2-ylcarbonyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyrazin-2-ylcarbonyl group through a coupling reaction. The final step involves esterification to form the butanoate ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrazin-2-ylcarbonyl-substituted molecules. Examples are:
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 5-methyl-3-(pyrazin-2-yl)-1H-pyrazole
- Pyrazin-2-ylcarbonyl chloride
Uniqueness
Methyl 4-{5-methyl-3-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[5-methyl-3-(pyrazine-2-carbonylamino)pyrazol-1-yl]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-10-8-12(17-14(21)11-9-15-5-6-16-11)18-19(10)7-3-4-13(20)22-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHGXOYDFRQMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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